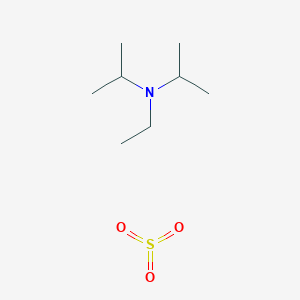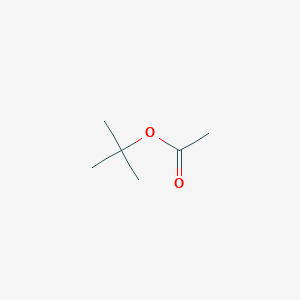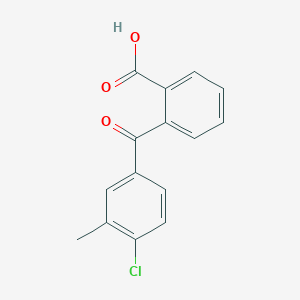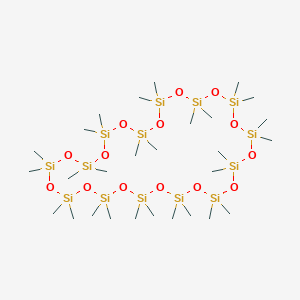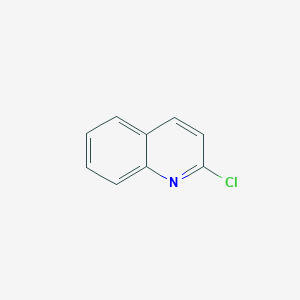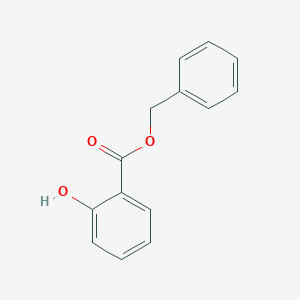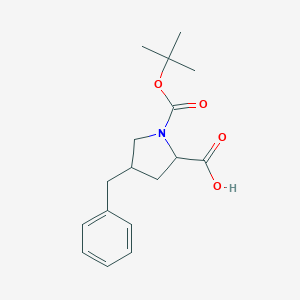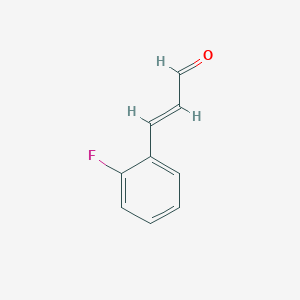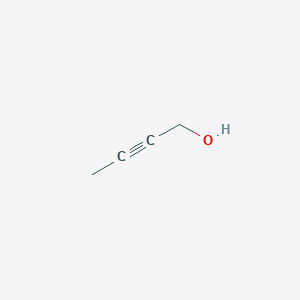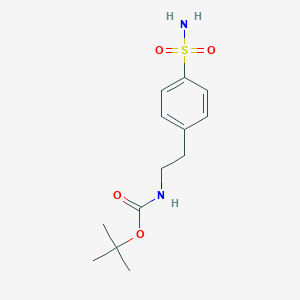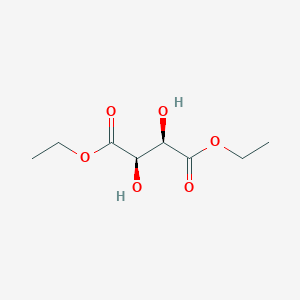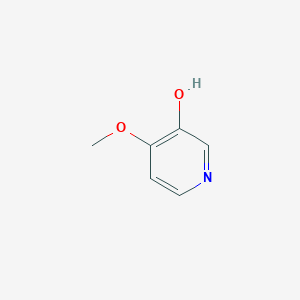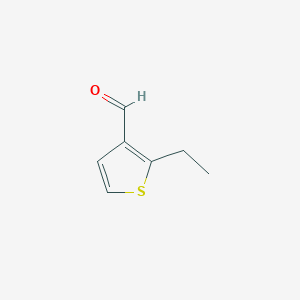
2-Ethyl-3-formylthiophene
Vue d'ensemble
Description
2-Ethyl-3-formylthiophene is a heterocyclic organic compound with a molecular formula of C8H8OS. It is commonly used in scientific research due to its unique chemical properties and potential applications in various fields. In
Applications De Recherche Scientifique
2-Ethyl-3-formylthiophene has been extensively studied due to its potential applications in various fields. It has been used as a starting material for the synthesis of various pharmaceuticals, agrochemicals, and materials science applications. It has also been studied for its potential use in the development of organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mécanisme D'action
The mechanism of action of 2-Ethyl-3-formylthiophene is not fully understood, but it is believed to interact with various enzymes and proteins in the body. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, which is important for proper neurological function. It has also been shown to interact with various receptors in the body, including the cannabinoid receptor CB1 and the GABA receptor.
Effets Biochimiques Et Physiologiques
2-Ethyl-3-formylthiophene has been shown to have various biochemical and physiological effects, including anti-inflammatory, analgesic, and anticonvulsant properties. It has also been shown to have potential neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Ethyl-3-formylthiophene in lab experiments is its unique chemical properties, which make it useful for the synthesis of various compounds and materials. However, one limitation is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are many potential future directions for the study of 2-Ethyl-3-formylthiophene. One area of research could be the development of new synthetic methods for the compound, which could improve the yield and efficiency of the synthesis process. Another area of research could be the exploration of its potential use in the development of new materials for use in organic electronics. Additionally, further research could be done to explore its potential use in the treatment of neurodegenerative diseases.
Propriétés
Numéro CAS |
156386-50-4 |
|---|---|
Nom du produit |
2-Ethyl-3-formylthiophene |
Formule moléculaire |
C7H8OS |
Poids moléculaire |
140.2 g/mol |
Nom IUPAC |
2-ethylthiophene-3-carbaldehyde |
InChI |
InChI=1S/C7H8OS/c1-2-7-6(5-8)3-4-9-7/h3-5H,2H2,1H3 |
Clé InChI |
BZJVXWRAUTYFQJ-UHFFFAOYSA-N |
SMILES |
CCC1=C(C=CS1)C=O |
SMILES canonique |
CCC1=C(C=CS1)C=O |
Synonymes |
3-Thiophenecarboxaldehyde, 2-ethyl- (9CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

